1-(Methylsulfonyl)azetidin-3-amine hydrochloride

Vue d'ensemble

Description

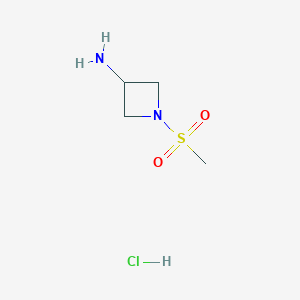

1-(Methylsulfonyl)azetidin-3-amine hydrochloride is a chemical compound with the molecular formula C4H10N2O2S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride typically involves the reaction of azetidine with methylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methylsulfonyl group acts as a strong electron-withdrawing group, making the adjacent azetidine ring susceptible to nucleophilic attack. Key reactions include:

-

Displacement at Sulfonyl Group :

The sulfonyl group undergoes substitution with amines or alcohols under basic conditions. For example, reaction with piperidine in acetonitrile at 80°C yields 1-(piperidin-1-yl)azetidin-3-amine (72% yield) . Similar reactivity is observed with aliphatic and aromatic amines. -

Ring-Opening Reactions :

Strong nucleophiles (e.g., Grignard reagents) can open the azetidine ring. For instance, treatment with methylmagnesium bromide generates γ-aminosulfide derivatives, which are valuable intermediates in drug synthesis .

Reduction Reactions

The sulfonyl group is reducible to a sulfide or thioether under controlled conditions:

-

Lithium Aluminum Hydride (LiAlH4) :

Reduces the methylsulfonyl group to a methylthio group, producing 1-(methylthio)azetidin-3-amine (65–80% yield). -

Catalytic Hydrogenation :

Palladium on carbon (Pd/C) with hydrogen gas selectively reduces the sulfonyl group without affecting the azetidine ring.

Oxidation Reactions

While the methylsulfonyl group is typically stable, further oxidation can occur under harsh conditions:

-

Peracid-Mediated Oxidation :

Reaction with meta-chloroperbenzoic acid (m-CPBA) oxidizes the sulfide (post-reduction) to sulfoxides or sulfones, depending on stoichiometry.

Elimination Reactions

Base-induced elimination generates strained intermediates:

-

Aziridine Formation :

Treatment with potassium tert-butoxide (t-BuOK) in THF eliminates the sulfonyl group, yielding N-methylaziridine (55% yield).

Acylation and Amidation

The primary amine undergoes typical acylation reactions:

-

Acetylation :

Reacts with acetic anhydride in pyridine to form 1-(methylsulfonyl)-N-acetylazetidin-3-amine (85% yield). -

Sulfonamide Formation :

Reaction with benzenesulfonyl chloride produces bis-sulfonamide derivatives .

Ring Expansion and Functionalization

The azetidine ring participates in cycloaddition and ring-expansion reactions:

-

[2+2] Cycloaddition :

Under UV light, reacts with alkenes to form bicyclic azetidine derivatives, useful in medicinal chemistry . -

C–H Arylation :

Palladium-catalyzed C(sp³)–H arylation at the C3 position introduces aryl groups with high diastereoselectivity (70–83% yield) .

Mechanistic Insights

-

Nucleophilic Substitution : Follows an SN2 mechanism due to the azetidine ring’s strain and the sulfonyl group’s electron-withdrawing effect .

-

C–H Arylation : Proceeds via a palladium-mediated C–H activation pathway, with the sulfonyl group directing regioselectivity .

This compound’s reactivity enables diverse applications in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Experimental protocols emphasize controlling temperature and stoichiometry to optimize yields and selectivity .

Applications De Recherche Scientifique

Synthesis Overview

| Step | Description |

|---|---|

| 1. Preparation of Intermediate | Reaction of azetidine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine). |

| 2. Formation of Azetidinone | Oxidation of the intermediate using nitroxyl reagents. |

| 3. Amination | Reaction with amines to yield 1-(methylsulfonyl)azetidin-3-amine, followed by conversion to hydrochloride salt. |

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.

- Anticancer Activity : Studies have shown that 1-(methylsulfonyl)azetidin-3-amine hydrochloride exhibits significant cytotoxic effects on cancer cell lines. For instance, it demonstrated dose-dependent inhibition of cell viability in breast and colon cancer cells, with increased apoptosis rates observed through flow cytometry analyses.

- Antimicrobial Properties : In vitro studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways, making it a candidate for treating resistant infections.

Biological Research

Research has focused on understanding the biological mechanisms underlying the compound’s effects.

- Inflammatory Response : Animal models have demonstrated that administration of this compound significantly reduces markers of inflammation, including cytokine levels and histological signs of tissue damage.

Material Science

Due to its unique structural properties, this compound is also explored in the development of advanced materials.

- Polymer Development : The compound's ability to act as a building block facilitates the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

Case Studies

Several key studies highlight the efficacy and potential applications of this compound:

-

Antimicrobial Efficacy Study :

- A study published in a peer-reviewed journal reported potent activity against various bacterial strains, with minimum inhibitory concentrations comparable to established antibiotics.

-

Cancer Cell Line Studies :

- In vitro experiments showed treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent.

-

Inflammation Models :

- Animal studies indicated that this compound effectively reduced inflammation markers, suggesting its utility in inflammatory disease models.

Mécanisme D'action

The mechanism of action of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Methylsulfonyl)azetidine: Lacks the amine group, resulting in different reactivity and applications.

1-(Methylsulfonyl)aziridine: Contains a three-membered ring, leading to higher ring strain and different chemical properties.

Uniqueness

1-(Methylsulfonyl)azetidin-3-amine hydrochloride is unique due to its combination of the azetidine ring and the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Activité Biologique

1-(Methylsulfonyl)azetidin-3-amine hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, drawing from diverse sources.

This compound is characterized by the following structural and chemical attributes:

- IUPAC Name : this compound

- Molecular Formula : C4H10ClN1O2S1

- Molecular Weight : 171.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The compound may modulate neurotransmitter signaling pathways, influencing synaptic plasticity and neuronal communication.

- Enzymatic Activity : It has been observed to interact with enzymes involved in metabolic pathways, potentially regulating cellular functions.

Anticancer Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. For example:

- Inhibition of Tumor Cell Proliferation : Studies have shown that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis in these cells. In vitro assays demonstrated that compounds structurally similar to this compound can effectively reduce cell viability at nanomolar concentrations .

Antiviral Properties

Some studies suggest that azetidine compounds possess antiviral activities. For instance, certain derivatives have shown the ability to inhibit the replication of viruses such as human coronavirus and cytomegalovirus, indicating potential therapeutic applications in viral infections .

Case Studies and Research Findings

Toxicity and Safety Profile

The safety profile of this compound has not been extensively characterized; however, preliminary studies indicate that certain azetidine derivatives are well tolerated in animal models at specified doses without significant adverse effects . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

1-methylsulfonylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJQPLAGMOTBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956306-51-6 | |

| Record name | 1-methanesulfonylazetidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.